Beta-Adrenoceptor Binding Affinity: Flerobuterol vs. Salbutamol
In competitive radioligand binding assays using [3H]CGP 12177 in rat cerebral cortex membranes, dl-flerobuterol exhibited a Ki of 926 nM, representing a 5-fold higher affinity compared to salbutamol (Ki = 4600 nM) [1]. Flerobuterol was 7-fold less potent than the non-selective agonist isoproterenol (Ki = 140 nM) [1]. Additionally, the l-enantiomer of flerobuterol (Ki = 483 nM) was 70-fold more potent than the d-enantiomer (Ki = 34 µM), demonstrating pronounced stereospecificity [1].
| Evidence Dimension | Beta-adrenoceptor binding affinity (Ki) |
|---|---|
| Target Compound Data | dl-Flerobuterol Ki = 926 nM; l-Flerobuterol Ki = 483 nM |
| Comparator Or Baseline | Salbutamol Ki = 4600 nM; Isoproterenol Ki = 140 nM |
| Quantified Difference | 5-fold higher affinity than salbutamol; 7-fold lower than isoproterenol; l-enantiomer 70-fold more potent than d-enantiomer |
| Conditions | Rat cerebral cortex membranes; [3H]CGP 12177 radioligand binding assay |
Why This Matters
Higher binding affinity at central beta-adrenoceptors translates to greater potency at lower concentrations, reducing the required dose for in vitro and in vivo CNS studies compared to salbutamol.
- [1] Zini R, et al. Interactions of flerobuterol, an antidepressant drug candidate, with beta adrenoceptors in the rat brain. J Pharmacol Exp Ther. 1991;259(1):414-22. View Source
